3-Chloro-4-fluoro-5-methoxyphenylboronic acid
Overview
Description
3-Chloro-4-fluoro-5-methoxyphenylboronic acid is a chemical compound with the molecular formula C7H7BClFO3 . It is used as a building block in various chemical reactions .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-fluoro-5-methoxyphenylboronic acid consists of a phenyl ring substituted with a chlorine atom, a fluorine atom, a methoxy group, and a boronic acid group . The molecular weight of the compound is 204.39 .Chemical Reactions Analysis
3-Chloro-4-fluoro-5-methoxyphenylboronic acid can participate in various chemical reactions. For instance, it can be involved in Rhodium-catalyzed asymmetric addition reactions and Palladium-catalyzed oxidative cross-coupling reactions . It can also participate in Suzuki-Miyaura coupling .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound is used as a boron reagent in the Suzuki–Miyaura (SM) coupling . The SM coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Solubility Studies
The solubilities of phenylboronic acid, its pinacol ester and azaester in organic solvents have been determined experimentally . This knowledge allows correct selection of the solvent for a particular reaction or for purification of the products by crystallization .
Iron-Catalyzed Oxidative Coupling
This compound can be used in iron-catalyzed oxidative coupling with benzene derivatives through homolytic aromatic substitution .
Preparation of Microtubule Inhibitors
It can be used in the preparation of microtubule inhibitors as potential antitumors .
Rhodium/Chiral Ligand-Catalyzed Arylation
This compound can be used in rhodium/chiral ligand-catalyzed arylation/Dieckmann-type annulation .
Copper-Catalyzed Oxidative N-Arylation
properties
IUPAC Name |
(3-chloro-4-fluoro-5-methoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO3/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTGAWMIMXFEOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)F)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718335 | |
Record name | (3-Chloro-4-fluoro-5-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-fluoro-5-methoxyphenylboronic acid | |
CAS RN |
1379466-82-6 | |
Record name | (3-Chloro-4-fluoro-5-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.